molecular formula C12H12N2O3S2 B2774540 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole CAS No. 1808625-36-6

5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2774540
CAS No.: 1808625-36-6
M. Wt: 296.36
InChI Key: POJLTNQHNXFIFY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features both furan and thiophene rings, which are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through electrophilic aromatic substitution reactions. For instance, the furan ring can be attached using a Friedel-Crafts acylation reaction, while the thiophene ring can be introduced via a similar electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to minimize waste and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the furan and thiophene rings, potentially leading to dihydrofuran and dihydrothiophene derivatives.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrofuran and dihydrothiophene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both furan and thiophene rings suggests that it may exhibit bioactivity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with the thiophene ring in a different position.

    5-(Furan-2-yl)-1-methanesulfonyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole: Contains a pyridine ring instead of a thiophene ring.

    5-(Furan-2-yl)-1-methanesulfonyl-3-(phenyl)-4,5-dihydro-1H-pyrazole: Features a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole lies in its combination of furan and thiophene rings, which provide a distinct electronic and steric environment. This combination can lead to unique reactivity and bioactivity profiles, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)-2-methylsulfonyl-5-thiophen-3-yl-3,4-dihydropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-19(15,16)14-11(12-3-2-5-17-12)7-10(13-14)9-4-6-18-8-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLTNQHNXFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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